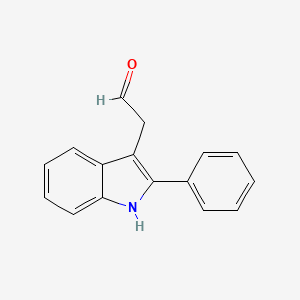

2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Description

The exact mass of the compound this compound is 235.099714038 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-11-10-14-13-8-4-5-9-15(13)17-16(14)12-6-2-1-3-7-12/h1-9,11,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPBRFBNKDLVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672076 | |

| Record name | (2-Phenyl-1H-indol-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97945-27-2 | |

| Record name | (2-Phenyl-1H-indol-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-phenyl-1H-indol-3-yl)acetaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key precursor for a variety of more complex molecular architectures. This guide provides a comprehensive overview of the robust and efficient synthetic strategies for its preparation. We delve into the mechanistic underpinnings of key transformations, offer detailed, field-tested experimental protocols, and present a critical analysis of the strategic choices made during route development. The primary focus is a two-step sequence commencing with the Vilsmeier-Haack formylation of 2-phenylindole, followed by a one-carbon homologation of the resulting aldehyde. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of indole-based compounds.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a frequent constituent of molecules designed to interact with biological targets. The 2-phenylindole core, in particular, is a motif found in compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. The title compound, this compound, is a versatile intermediate, as the aldehyde functionality provides a reactive handle for further molecular elaboration, such as reductive amination, oxidation, or olefination reactions to build complex side chains.

This guide will focus on the most logical and scalable synthetic approaches to this target molecule, emphasizing practical execution and mechanistic clarity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, 1 , points to 2-phenyl-1H-indole-3-carboxaldehyde (2 ) as the immediate precursor. The transformation from 2 to 1 requires a one-carbon homologation. The aldehyde 2 can, in turn, be derived from the commercially available 2-phenyl-1H-indole (3 ) via a C3-formylation reaction.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde (CAS No. 97945-27-2), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The indole scaffold, particularly with a phenyl substitution at the 2-position, is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[1][2] This document delves into the structural features, known and predicted physicochemical parameters, and potential reactivity of this specific acetaldehyde derivative. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this and similar compounds, ensuring scientific integrity and reproducibility. The guide also explores the broader context of 2-phenylindole derivatives in drug discovery, providing a rationale for the continued investigation of this compound class.

Introduction: The Scientific Rationale

The 2-phenylindole moiety is a cornerstone in the design of numerous biologically active molecules, demonstrating potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The introduction of an acetaldehyde group at the 3-position of the indole ring presents a chemically reactive and versatile functional group, making this compound a valuable intermediate for further chemical modifications and a candidate for biological screening. The aldehyde functionality can participate in a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Understanding the fundamental physicochemical properties of this core molecule is paramount for its effective utilization in drug design, formulation development, and as a tool for chemical biology.

Molecular Structure and Identification

This compound possesses a rigid, planar indole core fused to a benzene ring, with a phenyl group at the 2-position and an acetaldehyde substituent at the 3-position. This arrangement results in a molecule with both hydrophobic (the aromatic rings) and polar (the aldehyde and the indole N-H) regions, influencing its solubility and interaction with biological targets.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 97945-27-2[1]

-

Molecular Formula: C₁₆H₁₃NO[5]

-

Molecular Weight: 235.28 g/mol [5]

-

Canonical SMILES: C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC=O

-

InChI Key: YFPBRFBNKDLVNJ-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited in the public domain, a combination of data from chemical suppliers and predictive models provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Physical State | Solid | |

| Melting Point | Not experimentally reported. The parent compound, 2-phenylindole, has a melting point of 188-190 °C. | [6] |

| Boiling Point | 476.8 °C at 760 mmHg | Predicted[5] |

| Flash Point | 245.1 °C | Predicted[5] |

| Density | 1.192 g/cm³ | Predicted[5] |

| Solubility | Limited solubility in water is expected due to the large hydrophobic surface area. Good solubility is predicted in organic solvents such as ethanol, methanol, and dichloromethane. The parent compound, 2-phenylindole, is soluble in THF and acetone, and slightly soluble in methanol. | [7][8] |

| pKa | Not experimentally determined. The indole N-H is weakly acidic. | |

| LogP | Not experimentally determined. The presence of two phenyl rings and an indole core suggests a high LogP value, indicating significant lipophilicity. |

Spectroscopic Characterization (Theoretical)

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. In the absence of published spectra for this compound, the following section outlines the expected spectroscopic features based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the numerous aromatic protons. Key expected signals include:

-

Aldehydic Proton (-CHO): A singlet or a triplet (if coupled to the adjacent CH₂) in the downfield region, typically between δ 9-10 ppm.

-

Methylene Protons (-CH₂-CHO): A doublet or a singlet in the region of δ 3.5-4.5 ppm.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the indole and phenyl rings.

-

Indole N-H Proton: A broad singlet in the downfield region (δ 8.0-11.0 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include:

-

Aldehydic Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically around δ 190-200 ppm.

-

Methylene Carbon (-CH₂-CHO): A signal in the aliphatic region, likely between δ 30-50 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A sharp or broad band around 3300-3500 cm⁻¹ for the indole N-H.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp band in the region of 1720-1740 cm⁻¹.[9]

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 235.

-

Fragmentation Pattern: Fragmentation is likely to occur at the C-C bond between the indole ring and the acetaldehyde side chain, leading to characteristic fragment ions.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is through the formylation of 2-phenylindole. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich heterocycles like indoles.[2][10]

Diagram 1: Proposed Synthesis via Vilsmeier-Haack Reaction

Caption: A potential synthetic pathway to the target compound.

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity characteristic of both the indole nucleus and the aldehyde functional group.

-

Aldehyde Reactivity: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, reduction to the alcohol, and can participate in nucleophilic addition and condensation reactions.

-

Indole Reactivity: The indole ring is electron-rich and can undergo electrophilic substitution, typically at the 3-position if it is not already substituted. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

-

Stability: The compound is likely sensitive to air and light, leading to oxidation of the aldehyde group. Therefore, it is recommended to store it under an inert atmosphere, in a dark container, and at low temperatures (-20°C) to maintain its integrity.

Potential Applications in Drug Discovery

The 2-phenylindole scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives have shown promise as:

-

Anticancer Agents: Many 2-phenylindole derivatives exhibit potent antiproliferative and pro-apoptotic activity in various cancer cell lines, including breast cancer.[3][11]

-

Anti-inflammatory Agents: Some derivatives have demonstrated inhibitory activity against nitric oxide synthase and NFκB, key players in the inflammatory response.[12]

-

Antimicrobial Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds, and 2-phenylindole derivatives have been investigated for their antibacterial and antifungal properties.[4]

The presence of the reactive acetaldehyde group on this compound makes it an attractive starting material for the synthesis of a wide array of derivatives for screening in these and other therapeutic areas.

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol:

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Diagram 2: Workflow for Melting Point Determination

Caption: A streamlined process for accurate melting point measurement.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent.

-

Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the original solubility based on the concentration and the dilution factor.

Spectroscopic Analysis

Rationale: To confirm the chemical structure and assess the purity of the compound.

-

NMR Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height is at least 4 cm.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

IR Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Acquire the IR spectrum.

-

-

Mass Spectrometry Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further, dilute the solution to the appropriate concentration for the instrument.

-

Infuse the sample into the mass spectrometer for analysis.

-

Conclusion

This compound is a compound with significant potential in the field of drug discovery, owing to its privileged 2-phenylindole core and a reactive acetaldehyde functionality. This technical guide has synthesized the available information on its physicochemical properties, providing a framework for its further investigation. While there is a clear need for more extensive experimental characterization, the data and protocols presented herein offer a solid foundation for researchers to build upon. The exploration of this and related molecules is a promising avenue for the development of novel therapeutics.

References

- 1. 97945-27-2 | (2-Phenyl-1h-indol-3-yl)-acetaldehyde | Tetrahedron [thsci.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents | MDPI [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (2-PHENYL-1H-INDOL-3-YL)-ACETALDEHYDE CAS#: 97945-27-2 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-phenyl-1H-indol-3-yl)acetaldehyde (CAS: 97945-27-2)

Introduction

2-(2-phenyl-1H-indol-3-yl)acetaldehyde is a derivative of the indole scaffold, a privileged structure in medicinal chemistry and materials science. Its unique arrangement, featuring a phenyl group at the C2 position and a reactive acetaldehyde moiety at the C3 position, makes it a valuable synthon for the elaboration of more complex molecular architectures. The 2-phenylindole core is a well-established pharmacophore found in a range of biologically active compounds, including anti-inflammatory, antibacterial, and antifungal agents[1][2]. The acetaldehyde group at the C3 position serves as a versatile chemical handle, susceptible to nucleophilic attack and condensation reactions, enabling its use as a key building block in drug discovery programs.

This guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and potential applications from the perspective of a senior application scientist. The methodologies described are grounded in established chemical principles, offering researchers the causal insights necessary for successful experimental design and execution.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. Proper handling, including the use of personal protective equipment and storage in a controlled environment, is crucial. The compound is typically supplied as a solid and should be stored in a freezer under an inert atmosphere to prevent degradation.

| Property | Value | Reference |

| CAS Number | 97945-27-2 | [3] |

| Molecular Formula | C₁₆H₁₃NO | [3] |

| Molecular Weight | 235.28 g/mol | [3] |

| Boiling Point | 476.8 °C at 760 mmHg | [3] |

| Flash Point | 245.1 °C | [3] |

| Density | 1.192 g/cm³ | [3] |

| Physical Form | Solid | |

| Storage | Store in freezer, under -20°C, in a dark place under inert atmosphere | |

| GHS Pictogram | GHS07 (Harmful) | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that relies on the sequential construction and functionalization of the indole core. A logical and field-proven approach involves three primary stages:

-

Formation of the 2-Phenylindole Core: Accomplished via the Fischer Indole Synthesis.

-

C3-Formylation: Introduction of a formyl (-CHO) group at the electron-rich C3 position using the Vilsmeier-Haack reaction.

-

One-Carbon Homologation: Extension of the formyl group to the target acetaldehyde moiety, commonly achieved via a Wittig reaction.

This strategic pathway provides high regiochemical control and utilizes well-understood, scalable reactions, making it a trustworthy and reproducible method for researchers.

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the 2-Phenylindole Core via Fischer Indole Synthesis

Causality and Expertise: The Fischer Indole Synthesis is the quintessential method for preparing 2-substituted indoles. It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde[4]. For the synthesis of 2-phenylindole, acetophenone and phenylhydrazine are the ideal starting materials[2]. The choice of an acid catalyst is critical; polyphosphoric acid (PPA) or strong Brønsted acids are often preferred as they effectively promote the key[1][1]-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia[1][4]. This reaction is robust and has been a cornerstone of indole synthesis for over a century, making it a highly reliable choice.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Experimental Protocol: Preparation of 2-Phenylindole

-

Hydrazone Formation: In a round-bottom flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (approx. 5% v/v)[2][5].

-

Reflux: Heat the mixture to reflux for 2-4 hours under a nitrogen atmosphere. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation of Hydrazone (Optional but Recommended): Cool the reaction mixture. The acetophenone phenylhydrazone may precipitate. If so, collect the solid by filtration. If not, evaporate the solvent under reduced pressure. The crude hydrazone can be used directly or purified by recrystallization from ethanol[5].

-

Cyclization: Add the dried acetophenone phenylhydrazone to polyphosphoric acid (PPA) or a mixture of phosphoric and sulfuric acid[2].

-

Heating: Heat the mixture to 100-150 °C for 1-2 hours. The reaction is often exothermic and the color will darken significantly.

-

Work-up: Carefully pour the hot mixture onto crushed ice with stirring. The 2-phenylindole product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize the crude product from an appropriate solvent, such as toluene or ethanol, to yield pure 2-phenylindole[5].

Part 2: C3-Formylation via Vilsmeier-Haack Reaction

Causality and Expertise: The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus most susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the method of choice for formylating such activated aromatic systems[6][7]. The reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃)[8][9]. This electrophile is mild enough not to disrupt the indole core but reactive enough to efficiently formylate the C3 position. Subsequent aqueous work-up hydrolyzes the resulting iminium salt to the desired aldehyde[6].

Experimental Protocol: Preparation of 2-Phenyl-1H-indole-3-carboxaldehyde

-

Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) in an ice-salt bath to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-phenylindole (1.0 eq), prepared in the previous step, in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 35-40 °C for 2-3 hours. Monitor progress by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH > 8). This step hydrolyzes the iminium intermediate to the aldehyde and should be performed with caution.

-

Purification: The product, 2-phenyl-1H-indole-3-carboxaldehyde, will precipitate. Collect the solid by vacuum filtration, wash extensively with water, and dry. Recrystallization from ethanol typically yields a pale-yellow solid of high purity[10].

Part 3: Homologation to this compound

Causality and Expertise: To convert the C3-carboxaldehyde to a C3-acetaldehyde, a one-carbon chain extension is required. The Wittig reaction is a powerful and reliable method for this transformation[11]. Specifically, reaction with methoxymethyltriphenylphosphine ylide, followed by acidic hydrolysis of the resulting enol ether, is a standard and effective two-step, one-pot procedure for the homologation of an aldehyde to its next higher homolog[12]. The driving force of the Wittig reaction is the formation of the highly stable triphenylphosphine oxide, which ensures the reaction proceeds to completion[13].

Experimental Protocol: Preparation of this compound

-

Ylide Generation: In a flame-dried, nitrogen-purged flask, suspend methoxymethyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq), dropwise to generate the orange-red ylide. Stir for 30-60 minutes at this temperature.

-

Wittig Reaction: Dissolve 2-phenyl-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting aldehyde.

-

Enol Ether Hydrolysis: Quench the reaction by the slow addition of water. Add a 2M aqueous solution of hydrochloric acid (HCl) or perchloric acid until the mixture is acidic (pH 1-2). Stir vigorously at room temperature for 1-3 hours to hydrolyze the intermediate enol ether.

-

Extraction and Purification: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by silica gel column chromatography to obtain this compound as a solid.

Spectroscopic Characterization

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (-CHO) around δ 9.7-9.8 ppm, a doublet for the methylene protons (-CH₂CHO) around δ 3.8-4.0 ppm, a broad singlet for the indole N-H proton above δ 8.0 ppm, and a complex multiplet pattern between δ 7.0-8.0 ppm corresponding to the nine aromatic protons of the indole and phenyl rings.

-

¹³C NMR: Key signals would include the aldehyde carbonyl carbon around δ 200 ppm, the methylene carbon near δ 35-45 ppm, and a series of signals in the aromatic region (δ 110-140 ppm) for the 14 aromatic carbons.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (around 3400 cm⁻¹), the aldehyde C-H stretch (two bands, ~2820 and ~2720 cm⁻¹), and a strong C=O stretch for the aldehyde carbonyl (around 1720-1725 cm⁻¹).

-

Mass Spectrometry: The nominal mass would be 235, and the high-resolution mass should correspond to the molecular formula C₁₆H₁₃NO.

Potential Applications in Research and Drug Development

The 2-phenylindole scaffold is a cornerstone in the design of various therapeutic agents. The presence of the acetaldehyde moiety at the C3 position of this scaffold opens numerous avenues for further chemical modification.

-

Precursor for Tryptamine Analogs: The aldehyde can be readily converted into tryptamine derivatives via reductive amination. These structures are central to many neurologically active compounds.

-

Building Block for Heterocycle Synthesis: The acetaldehyde functionality can participate in condensation reactions with hydrazines, hydroxylamines, or other bifunctional nucleophiles to construct novel, fused heterocyclic systems with potential biological activity.

-

Auxin Research: While the direct biological activity of this specific compound is not widely reported, its structural analog, indole-3-acetaldehyde, is a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid)[14][16]. This structural similarity suggests potential applications in agrochemical research or as a chemical probe to study auxin metabolic pathways[17].

Conclusion

This compound (CAS: 97945-27-2) is a synthetically valuable intermediate built upon the medicinally significant 2-phenylindole core. The strategic, multi-step synthesis outlined in this guide, proceeding through a Fischer Indole Synthesis, Vilsmeier-Haack formylation, and Wittig homologation, represents a robust and logical pathway for its preparation. The versatile reactivity of its acetaldehyde group makes it an attractive starting point for the development of novel compounds in drug discovery and chemical biology. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this compound in their scientific endeavors.

References

- 1. studylib.net [studylib.net]

- 2. Preparation of 2-phenylindole | PDF [slideshare.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. orgsyn.org [orgsyn.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Indole-3-acetaldehyde | C10H9NO | CID 800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Oxidation of Indole-3-acetaldehyde and Its 1-methyl Derivative by ... - Ren Homer Yeh - Google Books [books.google.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Abstract

The compound 2-(2-phenyl-1H-indol-3-yl)acetaldehyde, a member of the pharmacologically significant 2-phenylindole class, presents a compelling scaffold for therapeutic innovation. This guide provides a comprehensive analysis of its potential molecular targets, underpinned by a synthesis of current literature and field-proven experimental insights. We delve into the mechanistic basis for targeting key pathways in oncology and inflammation, including microtubule dynamics, the NF-κB and COX inflammatory axes, aryl hydrocarbon receptor (AhR) signaling, and aldehyde dehydrogenase (ALDH) activity. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for target identification, validation, and the advancement of 2-phenylindole-based compounds as next-generation therapeutics.

Introduction: The Therapeutic Promise of the 2-Phenylindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The 2-phenylindole substitution, in particular, has garnered significant attention for its broad spectrum of biological activities, most notably in the realm of oncology.[1][2] Derivatives of 2-phenylindole have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, lung, and melanoma.[1][3] The compound of interest, this compound, is distinguished by an acetaldehyde moiety at the 3-position. This functional group introduces unique chemical reactivity and potential for interaction with specific enzyme classes, broadening the therapeutic landscape beyond the established activities of the core 2-phenylindole structure. This guide will systematically explore the most promising therapeutic targets for this molecule, providing both the strategic rationale and the detailed experimental protocols required for their validation.

Primary Therapeutic Target in Oncology: Tubulin and Microtubule Dynamics

A substantial body of evidence points to the disruption of microtubule polymerization as a primary mechanism of action for many 2-phenylindole derivatives.[1] These compounds are often found to interact with the colchicine binding site on β-tubulin, preventing the formation of the microtubule network essential for mitotic spindle assembly and, consequently, cell division.[4]

Mechanism of Action: Colchicine Site Inhibition

The colchicine binding site is a hydrophobic pocket located at the interface between α- and β-tubulin subunits.[5] Binding of a ligand to this site introduces a steric clash that prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into a growing microtubule.[4] This leads to microtubule depolymerization, cell cycle arrest in the G2/M phase, and eventual induction of apoptosis. Several 2-phenylindole derivatives have been shown through molecular docking studies to favorably bind within this pocket, with the indole nitrogen forming key hydrogen bonds.[4]

Target Validation Workflow

A multi-step experimental approach is required to definitively validate tubulin as the primary target and the colchicine site as the specific binding locus.

Caption: Workflow for validating the binding of this compound to the tubulin colchicine site.

Experimental Protocols

This assay directly measures the compound's ability to inhibit microtubule formation.

-

Principle: The polymerization of purified tubulin into microtubules increases light scattering, which is measured as an increase in optical density (OD) at 340 nm. Inhibitors will reduce the rate and extent of this OD increase.[5]

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

Test compound stock solution (in DMSO)

-

Positive control (Colchicine) and negative control (Paclitaxel)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add 5 µL of the compound dilutions or controls.

-

Add 95 µL of a cold solution of purified tubulin (e.g., 3 mg/mL) and GTP in General Tubulin Buffer to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis: Plot OD340 vs. time. Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.

This assay confirms if the test compound binds to the colchicine site.

-

Principle: The intrinsic fluorescence of colchicine significantly increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a dose-dependent decrease in the fluorescence signal.[5]

-

Materials:

-

Purified tubulin

-

Colchicine

-

Test compound

-

Phosphate buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)

-

Fluorometer

-

-

Procedure:

-

Prepare a solution of tubulin (e.g., 2 µM) and colchicine (e.g., 10 µM) in the buffer. Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Add increasing concentrations of this compound to the tubulin-colchicine complex.

-

Incubate for an additional 30 minutes at 37°C.

-

Measure the fluorescence intensity (Excitation ~350 nm, Emission ~430 nm).

-

-

Data Analysis: A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding at the colchicine site.

Key Targets in Inflammation: NF-κB and COX-2

Chronic inflammation is a key driver of many diseases, including cancer. The 2-phenylindole scaffold has been identified as a potent inhibitor of key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

-

NF-κB (Nuclear Factor kappa B): This transcription factor is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[6] Some 2-phenylindole derivatives have been shown to inhibit NF-κB activation, potentially by interfering with IκB degradation.[7][8]

-

COX-2 (Cyclooxygenase-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Unlike the constitutively expressed COX-1, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development.

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Experimental Protocols

This cell-based assay quantitatively measures the transcriptional activity of NF-κB.

-

Principle: Cells are engineered to stably express a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the production of luciferase, which can be quantified by measuring light output after the addition of a substrate.[6]

-

Materials:

-

HEK293 or RAW 264.7 cells stably expressing an NF-κB luciferase reporter.

-

Complete culture medium.

-

NF-κB stimulant (e.g., TNF-α or LPS).

-

Test compound stock solution.

-

Luciferase assay reagent.

-

96-well white, clear-bottom cell culture plates.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.[6]

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control. Determine the IC50 value.

This is a direct enzymatic assay to screen for COX-2 inhibitors.

-

Principle: The assay measures the peroxidase activity of COX. The hydroperoxidase generated from the conversion of arachidonic acid to PGG2 by the cyclooxygenase activity is used to oxidize a probe, generating a fluorescent product.[2][3]

-

Materials:

-

Recombinant human COX-2 enzyme.

-

COX Assay Buffer.

-

Fluorometric probe (e.g., Amplex™ Red).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Test compound and positive control (e.g., Celecoxib).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

In a 96-well plate, add COX Assay Buffer, Heme, and the diluted COX-2 enzyme.

-

Add 10 µL of the test compound dilutions or controls. Incubate for 10-15 minutes at 37°C.

-

Add the fluorometric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately read the fluorescence intensity (e.g., Ex/Em = 535/590 nm) in kinetic mode for 5-10 minutes.[9]

-

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition and the IC50 value for the test compound.

Novel and Emerging Targets

The unique acetaldehyde moiety of this compound suggests potential interactions with targets not typically associated with the broader 2-phenylindole class.

Aryl Hydrocarbon Receptor (AhR)

-

Rationale: Indole-3-aldehyde, a structurally related compound, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[10] AhR is a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cell proliferation. Its modulation has therapeutic implications in autoimmune diseases and cancer.

-

Validation Approach: An AhR activation assay using a reporter gene (e.g., luciferase) in a suitable cell line (e.g., mouse hepatoma H1L6.1c2 cells) can be employed.[10] Cells are treated with the compound, and the resulting luciferase activity is measured to quantify AhR activation.

Aldehyde Dehydrogenase (ALDH)

-

Rationale: The acetaldehyde group is a potential substrate or inhibitor for the aldehyde dehydrogenase (ALDH) superfamily of enzymes. ALDHs are critical for detoxifying aldehydes and are implicated in cancer cell resistance and stemness.[7] Inhibition of specific ALDH isoenzymes is an emerging anti-cancer strategy.

-

Validation Approach: An ALDH inhibitor screening kit can be used. These assays are typically based on the enzymatic conversion of a substrate by ALDH, which produces NADH. The NADH then reduces a probe to generate a colored or fluorescent product, and the inhibition of this reaction is measured. Indole-3-acetaldehyde has been used as a substrate in sensitive ALDH assays.[11]

Summary of Potential Targets and Corresponding IC50 Data

The following table should be populated with experimental data as it is generated to provide a clear, comparative overview of the compound's potency against each validated target.

| Therapeutic Target | Assay Type | IC50 (µM) | Notes |

| Tubulin | Tubulin Polymerization | TBD | Measures inhibition of microtubule formation. |

| NF-κB | Luciferase Reporter | TBD | Measures inhibition of NF-κB transcriptional activity. |

| COX-2 | Fluorometric Enzyme Assay | TBD | Measures direct inhibition of COX-2 enzymatic activity. |

| AhR | Luciferase Reporter | EC50 (TBD) | Measures activation of AhR transcriptional activity. |

| ALDH1A1 | Colorimetric Enzyme Assay | TBD | Measures direct inhibition of a specific ALDH isoenzyme. |

| ALDH2 | Colorimetric Enzyme Assay | TBD | Measures direct inhibition of a specific ALDH isoenzyme. |

TBD: To Be Determined

Conclusion and Future Directions

This compound stands as a molecule of significant therapeutic potential, with a diverse range of plausible molecular targets spanning oncology and inflammation. The primary evidence points towards the inhibition of tubulin polymerization as a key anti-cancer mechanism, a hypothesis that can be rigorously tested using the protocols outlined herein. Furthermore, its potential to modulate the NF-κB and COX-2 pathways provides a strong rationale for its investigation as an anti-inflammatory agent. The unique acetaldehyde moiety opens up exciting new avenues for exploration, particularly concerning the modulation of AhR and ALDH enzymatic activity.

A systematic approach, beginning with the primary target validation workflows and progressing to the investigation of these novel targets, will be crucial in fully elucidating the therapeutic promise of this compound. The successful identification and validation of its primary molecular targets will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new and effective therapeutic agent.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assaygenie.com [assaygenie.com]

- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. korambiotech.com [korambiotech.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aldehyde dehydrogenase in blood: a sensitive assay and inhibition by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Faceted In Silico Approach to Predicting the Bioactivity of 2-(2-phenyl-1H-indol-3-yl)acetaldehyde

Executive Summary

The early stages of drug discovery are a quest to find novel molecular entities with therapeutic potential, a process fraught with high costs and attrition rates. In silico methodologies offer a powerful, resource-efficient paradigm to navigate this complex landscape.[1][2] This technical guide provides a comprehensive, step-by-step workflow for predicting the biological activity of a novel compound, 2-(2-phenyl-1H-indol-3-yl)acetaldehyde. We move beyond a simple recitation of methods to explain the causal logic behind each computational step, from initial target identification to pharmacokinetic profiling. This document is structured to serve as a practical playbook for researchers, integrating reverse docking, molecular docking simulations, pharmacophore modeling, and ADMET prediction into a cohesive, self-validating framework to generate a robust, data-driven hypothesis of bioactivity, ripe for experimental validation.

Introduction: The Compound and the Challenge

The subject of our investigation is this compound (CAS: 97945-27-2).[3][4] This molecule is built upon an indole scaffold, a privileged structure in medicinal chemistry renowned for its presence in a vast array of biologically active compounds and approved drugs.[5][6][7] The indole ring system is a key pharmacophore in agents targeting cancer, inflammation, infectious diseases, and neurodegenerative disorders.[6][7][8][9] Its structural versatility allows it to interact with diverse biological targets.[5][6] The presence of the acetaldehyde moiety introduces a reactive carbonyl group, which could be critical for covalent or non-covalent interactions within a target's binding site.[10]

The challenge with any new chemical entity is to efficiently determine its potential therapeutic value. Traditional high-throughput screening is expensive and time-consuming.[1][11] Therefore, we turn to computational methods to build a preliminary profile of the compound's likely biological targets and drug-like properties, thereby guiding and prioritizing subsequent wet-lab experiments.[11][12][13]

This guide outlines a holistic in silico workflow designed to de-orphanize this compound.

Caption: Overall In Silico Bioactivity Prediction Workflow.

Foundational Strategy: Target Identification via Reverse Docking

Before we can analyze binding affinity, we must first identify potential biological targets. For a novel compound without known activities, "reverse docking" is a powerful computational technique for target identification.[14][15][16] Unlike traditional docking which screens many ligands against one target, reverse docking screens one ligand against a large library of protein structures to identify potential off-target effects or, in our case, novel primary targets.[15][17][18]

The core principle is that a ligand will preferentially bind to proteins with complementary binding pockets, and a favorable docking score can indicate a potential interaction.[17] This approach is instrumental in drug repositioning and elucidating molecular mechanisms.[14][16]

Caption: Conceptual workflow of a Reverse Docking experiment.

Experimental Protocol: Reverse Docking for Target Fishing

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (e.g., from PubChem or by drawing).

-

Convert the 2D structure to a 3D conformation using software like Open Babel.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is critical for ensuring the ligand's geometry is realistic.

-

Save the prepared ligand in a .pdbqt format, which includes atomic coordinates and partial charges necessary for docking software like AutoDock.

-

-

Target Database Selection:

-

Select a comprehensive protein structure database. A common choice is a curated subset of the Protein Data Bank (PDB), focusing on human proteins or specific protein families known to be druggable (e.g., kinases, GPCRs).

-

Scientist's Insight: It is crucial that the target database is well-prepared. All structures should be cleaned of non-essential water molecules and co-factors, have hydrogens added, and have defined binding pockets. Using a pre-prepared and validated database from a reverse docking server (e.g., idTarget, PharmMapper) is highly recommended to ensure consistency and accuracy.[14]

-

-

Execution of Reverse Docking:

-

Submit the prepared ligand structure to the chosen reverse docking server or software.

-

The software will systematically dock the ligand into the defined binding site of every protein in the database.

-

A scoring function is used to calculate the binding energy for each protein-ligand complex.

-

-

Hit-List Analysis and Prioritization:

-

The output will be a list of proteins ranked by their docking scores.

-

Self-Validation: Do not take this list at face value. Apply a critical filter based on biological relevance. Are the top-ranked targets implicated in specific disease pathways? Does the indole scaffold have known activity against any of these protein families?[5][6] For instance, if multiple kinases appear in the top results, this suggests a potential role as a kinase inhibitor.

-

Select the top 3-5 most promising and biologically relevant targets for further, more detailed analysis.

-

Deep Dive: Molecular Docking Simulation

Once we have a prioritized list of potential targets, the next step is to perform a more rigorous molecular docking analysis for each one. This will predict the preferred binding pose and provide a more accurate estimate of binding affinity.[19] This process is foundational to computer-aided drug design.[1]

Experimental Protocol: Validated Molecular Docking

This protocol uses AutoDock Vina, a widely used and validated open-source docking program.[20]

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Causality: Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a known ligand, if possible. This provides a validated binding pocket.

-

Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove water molecules, ions, and any co-crystallized ligands.[20][21]

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic interactions.[21]

-

Save the prepared receptor in .pdbqt format.

-

-

Ligand Preparation:

-

The ligand structure prepared for reverse docking can be used here. Ensure it is in .pdbqt format.

-

-

Grid Box Generation:

-

The grid box defines the search space for the docking algorithm on the receptor surface.

-

Trustworthiness: To validate our docking protocol, first define the grid box to encompass the binding site of the co-crystallized ligand. Then, re-dock this original ligand. A successful protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD < 2.0 Å). This step confirms that our parameters can identify a known correct binding mode.

-

For our compound, center the grid box on the same validated active site. Ensure its dimensions are large enough to allow the ligand to rotate and translate freely.

-

-

Running the Docking Simulation:

-

Use AutoDock Vina to run the docking. A typical command would be: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

The config.txt file specifies the coordinates and dimensions of the grid box.

-

-

Analysis of Results:

-

The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger binding.

-

Visualize the top-ranked binding poses using UCSF Chimera or PyMOL.[19] Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking). Are these interactions chemically sensible? Do they involve key active site residues?

-

Data Presentation: Hypothetical Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| Kinase A (e.g., EGFR) | -9.2 | Met793, Leu718 | H-bond with indole N-H, Hydrophobic |

| Kinase B (e.g., VEGFR2) | -8.8 | Cys919, Asp1046 | H-bond with indole N-H, H-bond with C=O |

| GPCR A (e.g., A2AAR) | -7.5 | Phe168, Ile274 | Pi-stacking with phenyl ring, Hydrophobic |

| Protease A (e.g., Cathepsin K) | -6.1 | Gly66, Cys25 | H-bond with C=O |

This is a table of representative data and does not reflect actual experimental results.

Elucidating Key Features: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[22][23][24] By analyzing the best docking poses of our compound, we can generate a pharmacophore model that highlights the essential hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. This model can then be used to screen larger databases for structurally diverse compounds with the same key features.[25][26]

Caption: A hypothetical 3D pharmacophore model.

Protocol: Structure-Based Pharmacophore Generation

-

Input: Use the top-scoring, lowest-energy docking pose of this compound within the target's active site (e.g., from the Kinase A docking).

-

Feature Identification: Use a tool like LigScout or the pharmacophore generation module in MOE or Schrödinger to automatically identify pharmacophoric features based on the interactions between the ligand and the receptor.

-

The indole N-H will likely be identified as a Hydrogen Bond Donor.

-

The acetaldehyde oxygen will be a Hydrogen Bond Acceptor.

-

The phenyl ring and the indole ring system will be identified as Aromatic and/or Hydrophobic features.

-

-

Model Generation: The software will generate a 3D arrangement of these features with specific distance constraints.

-

Scientist's Insight: This pharmacophore is a hypothesis of the essential binding features. Its true value is realized when used as a 3D query to screen a database of millions of compounds. Hits from this screen will be structurally diverse but should, in theory, bind to the same target, providing a powerful method for scaffold hopping and lead discovery.[25]

Assessing Drug-Likeness: ADMET Prediction

A compound can have excellent binding affinity but fail in clinical trials due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET).[27][28] Predicting these properties in silico is a critical step to flag potential liabilities early.[29][30]

Protocol: In Silico ADMET Profiling

We will use a freely available web server like SwissADME for this analysis, which provides a robust suite of predictive models.

-

Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

-

Submission: Paste the SMILES string into the SwissADME web server and run the prediction.

-

Analysis: The server will output a comprehensive profile. We will focus on several key areas:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.

-

Lipinski's Rule of Five: A widely used rule of thumb to evaluate drug-likeness. Does the compound violate any of the rules?

-

Water Solubility: Predicted solubility is crucial for absorption.

-

Pharmacokinetics: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and P-glycoprotein (P-gp) substrate status.

-

Drug-Likeness: Alerts for any potentially problematic fragments (e.g., PAINS - Pan-Assay Interference Compounds).

-

Medicinal Chemistry: Synthetic accessibility score.

-

Data Presentation: Predicted ADMET & Physicochemical Properties

| Property | Predicted Value | Acceptable Range/Criteria | Assessment |

| Molecular Weight | 235.29 g/mol | < 500 | Pass |

| LogP (iLOGP) | 3.15 | < 5 | Pass |

| H-Bond Donors | 1 | < 5 | Pass |

| H-Bond Acceptors | 1 | < 10 | Pass |

| Lipinski Violations | 0 | 0 | Pass (Good Oral Bioavailability Likely) |

| GI Absorption | High | High | Favorable |

| BBB Permeant | Yes | Yes/No (Target Dependent) | Potential CNS Activity |

| P-gp Substrate | No | No | Favorable (Not subject to efflux) |

| CYP1A2 Inhibitor | Yes | No | Potential Liability (Drug-Drug Int.) |

| Synthetic Accessibility | 2.50 | 1-10 (lower is easier) | Readily Synthesizable |

This is a table of representative data and does not reflect actual experimental results.

Synthesizing the Evidence: A Cohesive Bioactivity Hypothesis

This is the most critical phase, where we integrate all computational data into a unified hypothesis.

-

Predicted Target Class: Our reverse docking and subsequent molecular docking results strongly suggest that this compound is a potential kinase inhibitor . The binding affinity scores (-8.8 to -9.2 kcal/mol) are significant, and the interactions observed involve key residues in the hinge region, a classic binding pattern for many kinase inhibitors.

-

Mechanism of Action: The pharmacophore model indicates that the indole N-H group acting as a hydrogen bond donor is a critical anchor point. The phenyl ring and hydrophobic body of the indole scaffold likely occupy the hydrophobic pocket of the ATP-binding site.

-

Drug-Likeness Profile: The compound exhibits an excellent drug-like profile. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Its predicted high GI absorption and lack of P-gp efflux are favorable pharmacokinetic properties.

-

Potential Liabilities & Future Directions: The predicted BBB permeation suggests the compound could be developed for CNS targets, but this could also be an unwanted side effect if targeting peripheral diseases. The most significant flag is the predicted inhibition of the CYP1A2 enzyme, which indicates a potential for drug-drug interactions. This must be investigated experimentally.

Overall Hypothesis: this compound is a promising lead compound for development as an orally bioavailable kinase inhibitor. Its primary liabilities may be related to CYP450 metabolism, which should be prioritized for experimental evaluation. The next logical step is to synthesize the compound and validate its predicted activity through in vitro kinase inhibition assays against the top-ranked targets (Kinase A and Kinase B).

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 3. (2-PHENYL-1H-INDOL-3-YL)-ACETALDEHYDE | 97945-27-2 [chemicalbook.com]

- 4. This compound | 97945-27-2 [sigmaaldrich.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 13. Revealing Drug-Target Interactions with Computational Models and Algorithms | MDPI [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ovid.com [ovid.com]

- 16. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 18. research.rug.nl [research.rug.nl]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. sites.ualberta.ca [sites.ualberta.ca]

- 22. dovepress.com [dovepress.com]

- 23. benthamdirect.com [benthamdirect.com]

- 24. researchgate.net [researchgate.net]

- 25. ijrpr.com [ijrpr.com]

- 26. tandfonline.com [tandfonline.com]

- 27. tandfonline.com [tandfonline.com]

- 28. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

- 30. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

Discovery and history of 2-phenylindole compounds

An In-Depth Technical Guide to the Discovery and History of 2-Phenylindole Compounds

Introduction: The Rise of a Privileged Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry and a quintessential "privileged structure" in medicinal chemistry, capable of binding to multiple biological receptors with high affinity.[1] Among its many derivatives, the 2-phenylindole scaffold holds a position of particular significance.[2] Characterized by a phenyl group at the 2-position of the indole ring, this structural motif imparts unique electronic and steric properties that have been exploited in fields ranging from pharmaceutical development to materials science.[2] This guide provides a comprehensive overview of the journey of 2-phenylindole compounds, from their initial synthesis in the late 19th century to their current status as versatile building blocks for novel therapeutics and advanced materials. We will explore the evolution of synthetic methodologies, the discovery of their profound biological activities, and the future directions of research in this dynamic area.

Part 1: The Genesis of 2-Phenylindole: Foundational Synthesis

The story of 2-phenylindole is intrinsically linked to the broader history of indole chemistry. While indole was first isolated in 1866, the ability to systematically synthesize its derivatives began with a landmark discovery.[2]

The Fischer Indole Synthesis: The Gateway to 2-Phenylindoles

The primary and most enduring method for creating the 2-phenylindole core is the Fischer indole synthesis, developed by the Nobel laureate Hermann Emil Fischer in 1883.[2][3][4] This acid-catalyzed reaction involves heating the phenylhydrazone of an aldehyde or ketone, which undergoes an intramolecular rearrangement and cyclization to form the indole ring.[4][5] For the synthesis of the parent 2-phenylindole, acetophenone and phenylhydrazine are the key starting materials.[6][7][8]

The reaction proceeds through a well-established mechanism, initiated by the formation of the phenylhydrazone, which then tautomerizes to its enamine form. A critical[2][2]-sigmatropic rearrangement, followed by the loss of ammonia, ultimately yields the aromatic indole ring.[3][4]

Caption: Mechanism of the Fischer Indole Synthesis for 2-Phenylindole.

While the Fischer synthesis is robust, it traditionally required harsh acidic conditions, using catalysts like zinc chloride, polyphosphoric acid, or strong Brønsted acids.[4][5] The first documented synthesis of 2-phenylindole specifically appeared in chemical literature around the 1930s as these methodologies became more refined.[2]

Experimental Protocol: Classic Fischer Synthesis of 2-Phenylindole

This protocol is a representative example based on established procedures.[6][9]

Step 1: Formation of Acetophenone Phenylhydrazone

-

In a suitable flask, combine acetophenone (1.0 eq) and phenylhydrazine (1.05 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the mixture in a boiling water bath for approximately 15-20 minutes.[10]

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the crude acetophenone phenylhydrazone.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.[10]

Step 2: Cyclization to 2-Phenylindole

-

Prepare a polyphosphoric acid (PPA) catalyst by carefully adding phosphorus pentoxide to orthophosphoric acid. Caution: This is an exothermic reaction.[10]

-

Add the dried acetophenone phenylhydrazone from Step 1 to the PPA catalyst.

-

Heat the mixture in a boiling water bath for 10-15 minutes, with stirring.[10]

-

Allow the reaction to cool and then carefully pour the mixture into cold water to precipitate the crude 2-phenylindole.

-

Filter the crude product and wash thoroughly with water.

Step 3: Purification

-

Recrystallize the crude solid from a minimal amount of hot ethanol. Activated charcoal can be added to the hot solution to remove colored impurities.[10]

-

Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry. The final product is typically a light-colored solid with a melting point around 187-189°C.[2]

Part 2: The Evolution of Synthesis: Modern Methodologies

While the Fischer synthesis remains a workhorse, the demands of modern chemistry for milder conditions, higher yields, and greater functional group tolerance have driven the development of new synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions

A significant leap forward came with the advent of palladium-catalyzed cross-coupling reactions in the 1990s.[2] These methods enabled more efficient and modular construction of the 2-phenylindole scaffold. One prominent strategy is the palladium-catalyzed heteroannulation of 2-haloanilines with phenylacetylene.[11] This approach allows for the one-pot synthesis of 2-phenylindoles under mild conditions, expanding the scope and accessibility of these compounds.[11]

Greener and More Efficient Approaches

Recent research has focused on developing more environmentally friendly and cost-effective synthetic methods.[12] These "green" approaches include:

-

Solvent-Free Synthesis: Performing the Fischer indole synthesis under solvent-free conditions, often using solid catalysts like KHSO₄·H₂O on a silica carrier, which can significantly increase yields.[13]

-

Novel Catalytic Systems: The use of non-toxic, metal-free, or recyclable catalysts to circumvent issues of metal pollution.[12] For instance, tert-butyl iodide has been used to generate anhydrous HI in situ, acting as both a Brønsted acid and a reducing agent.[13]

-

Photocatalysis: Visible-light-catalyzed methods have emerged, allowing for the synthesis of 2-phenylindole derivatives at room temperature, representing a significant advance in sustainable chemistry.[13]

Caption: Evolution of synthetic routes to 2-phenylindole compounds.

Part 3: From Chemical Curiosity to Therapeutic Goldmine

The 2-phenylindole scaffold remained largely a subject of academic interest until the 1970s, when its derivatives were discovered to possess significant biological activity.[2] This marked a turning point, transforming 2-phenylindole into a privileged scaffold in drug discovery.

Estrogen Receptor Modulation

The first major biological application identified for this class of compounds was their ability to modulate the estrogen receptor (ER).[2] This discovery paved the way for the development of nonsteroidal Selective Estrogen Receptor Modulators (SERMs), including drugs like zindoxifene and bazedoxifene, which are based on the 2-phenylindole structure.[14]

A Plethora of Pharmacological Activities

Subsequent research has unveiled a remarkably broad spectrum of biological activities, establishing 2-phenylindole derivatives as promising candidates for treating a wide range of diseases.[1][15]

| Biological Activity | Key Molecular Target / Mechanism | Therapeutic Potential |

| Anticancer | Inhibition of tubulin polymerization, CDK2/EGFR inhibition, NFκB inhibition[15][16][17] | Breast, Lung, Melanoma Cancers[18][19] |

| Anti-inflammatory | Inhibition of nitric oxide synthase (NOS) and NFκB[16] | Inflammatory Diseases |

| Antimicrobial | Disruption of bacterial cell division (e.g., FtsZ inhibition)[20] | Bacterial Infections, Tuberculosis[15][21] |

| Antiviral | Inhibition of viral replication (e.g., Hepatitis B virus)[15][21] | Viral Infections |

| Neuroprotective | High binding affinity for Aβ aggregates[17] | Alzheimer's Disease (Imaging/Therapy) |

| Antidepressant | Modulation of central nervous system pathways[22] | Depression and Anxiety Disorders |

This table summarizes key findings on the diverse biological potential of 2-phenylindole derivatives.[1][15][16][21]

The anticancer properties are particularly noteworthy. Many 2-phenylindole derivatives exert potent antitumor effects by inhibiting tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[15][17] This mechanism is similar to that of well-known chemotherapy agents, but the unique structure of 2-phenylindoles offers opportunities to overcome drug resistance.[17]

Caption: Diverse pharmacological activities of 2-phenylindole derivatives.

Part 4: The Future of 2-Phenylindoles

The journey of 2-phenylindole is far from over. Its structural simplicity and synthetic accessibility, combined with its profound biological versatility, ensure its continued relevance.

-

Drug Discovery: The scaffold continues to be a focal point for developing novel therapeutic agents.[17] The ability of some derivatives to hit multiple targets simultaneously offers a promising strategy for tackling complex diseases and overcoming drug resistance.[17]

-

Materials Science: Beyond medicine, the photophysical properties of 2-phenylindoles are being explored for applications in materials science, such as the development of organic light-emitting diodes (OLEDs).[2][5]

-

Computational Chemistry: The rise of artificial intelligence (AI) and computational modeling is set to accelerate the discovery of new 2-phenylindole compounds.[1][21] These technologies can predict biological activity and help design derivatives with optimized properties, streamlining the drug development process.

Conclusion

From its creation via a classic 19th-century reaction to its current status as a privileged scaffold at the forefront of medicinal chemistry and materials science, the 2-phenylindole core has had a remarkable history. Its evolution is a testament to the power of synthetic chemistry to unlock biological potential. The continued development of innovative, sustainable synthetic methods and the application of modern computational tools will undoubtedly lead to the discovery of new 2-phenylindole derivatives with enhanced therapeutic efficacy and novel applications, solidifying its legacy as a truly indispensable heterocyclic compound.

References

- 1. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. studylib.net [studylib.net]

- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 7. ijnrd.org [ijnrd.org]

- 8. ijnrd.org [ijnrd.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Phenylindole - Wikipedia [en.wikipedia.org]

- 15. omicsonline.org [omicsonline.org]

- 16. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Phenylindole for Cancer and Neuro Research [benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. japsonline.com [japsonline.com]

- 21. omicsonline.org [omicsonline.org]

- 22. ymerdigital.com [ymerdigital.com]

The 2-Phenylindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of 2-phenylindole derivatives, offering field-proven insights for professionals in drug discovery and development.

The 2-Phenylindole Core: A Gateway to Diverse Bioactivities

The indole ring system is a fundamental component of numerous natural products and pharmaceuticals.[1] The introduction of a phenyl group at the 2-position of the indole nucleus gives rise to the 2-phenylindole scaffold, a structure that has proven to be a "privileged" motif in drug design. This is attributed to its ability to interact with multiple biological targets, leading to a wide spectrum of pharmacological effects.[1] Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2]

Therapeutic Applications of 2-Phenylindole Derivatives

The therapeutic landscape of 2-phenylindole derivatives is broad and continues to expand. This section delves into the key areas where these compounds have demonstrated significant potential.

Anticancer Activity

2-phenylindole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[3] Their mechanisms of action are often multifaceted, primarily involving the disruption of microtubule dynamics and the modulation of key signaling pathways.[2]